molecular formula C20H14N4O4S B3539344 [5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone

[5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone

Cat. No.: B3539344
M. Wt: 406.4 g/mol
InChI Key: RWPIYAVJXHIHRB-UHFFFAOYSA-N
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Description

[5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a furan ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone typically involves multi-step organic reactions. One common route includes:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

    Attachment of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a benzylthiol onto the triazole ring.

    Incorporation of the Nitrophenyl Group: The final step involves the acylation of the triazole intermediate with a nitrophenyl acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogenation with a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, [5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone has potential applications as a pharmacophore in drug design. Its triazole ring is known for its bioactivity, and the compound could be explored for its antimicrobial, antifungal, or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring, for example, is known to bind to metal ions, which could be relevant in enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone apart is its combination of functional groups, which imparts unique chemical reactivity and potential bioactivity. The presence of the triazole ring, in particular, is significant due to its known bioactive properties.

Properties

IUPAC Name

[5-benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4S/c25-19(15-8-10-16(11-9-15)24(26)27)23-20(29-13-14-5-2-1-3-6-14)21-18(22-23)17-7-4-12-28-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPIYAVJXHIHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=NN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
Reactant of Route 2
[5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
Reactant of Route 3
[5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
Reactant of Route 4
[5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
Reactant of Route 5
[5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
Reactant of Route 6
[5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone

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